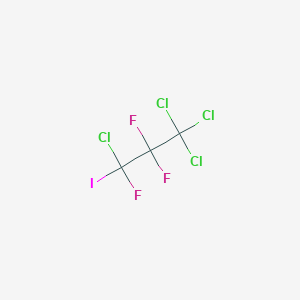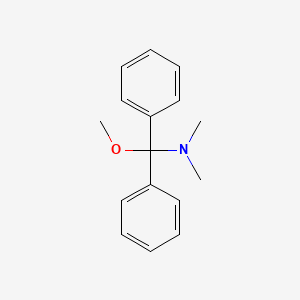![molecular formula C17H9N5 B14745502 3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene CAS No. 223-23-4](/img/structure/B14745502.png)
3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its intricate arrangement of carbon and nitrogen atoms, forming a highly stable and rigid framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions that promote the formation of the pentacyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of pentacyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 22-hydroxyhexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-1(20),2,4,6,9(21),10,12,15,17,19(22)-decaene-8,14-dione
- Docosanedioic acid
- 3,10,12,13-tetrazahexacyclo[10.10.0.02,10.04,9.014,22.015,20]docosa-1(22),2,4,6,8,13,15,17,19-nonaene-11,21-dione
Uniqueness
What sets 3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene apart from similar compounds is its unique pentacyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
223-23-4 |
|---|---|
Fórmula molecular |
C17H9N5 |
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene |
InChI |
InChI=1S/C17H9N5/c1-2-6-11-10(5-1)19-14-9-18-17-16(15(14)20-11)21-12-7-3-4-8-13(12)22-17/h1-9H |
Clave InChI |
FVDOTGKJGCJHIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C=NC4=NC5=CC=CC=C5N=C4C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
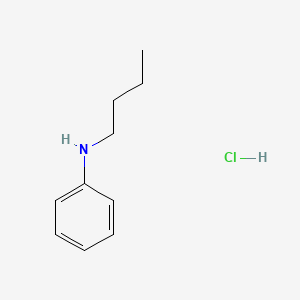
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)

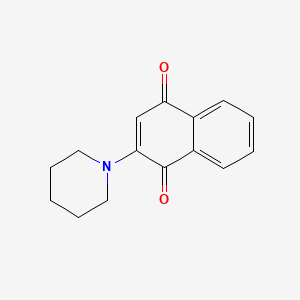
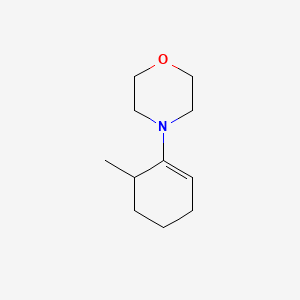
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)
